molecular formula C12H18Cl2N2 B2683126 3-Chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride CAS No. 1431965-45-5

3-Chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride

Cat. No.: B2683126
CAS No.: 1431965-45-5
M. Wt: 261.19
InChI Key: OJDNPYHLDCKZAU-UHFFFAOYSA-N
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Description

“3-Chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1431965-45-5 . It has a molecular weight of 261.19 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17ClN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;/h2-3,8-9H,4-7,14H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated that certain synthesized compounds, including analogs of aniline derivatives, serve as efficient corrosion inhibitors. These compounds, when applied, significantly reduce the corrosion rate of metals like mild steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, which follows Langmuir's isotherm. The relationship between the molecular structure of these compounds and their inhibition efficiency has been explored using quantum chemical calculations (Daoud et al., 2014).

Electroluminescence

Synthesized compounds based on aniline derivatives have been studied for their electroluminescence properties, specifically as components in organic light-emitting diodes (OLEDs). These compounds have shown potential in emitting light across a range of colors from blue to red, with some exhibiting high quantum yields and long emission lifetimes. Their application in OLEDs could lead to devices with improved efficiency and color range (Vezzu et al., 2010).

Fluorescent Properties

Polyurethane cationomers synthesized with aniline groups and incorporating Schiff base structures have been found to exhibit fluorescent properties. These materials can undergo excited-state intramolecular proton transfer, leading to significant fluorescence. This property is particularly useful in the development of polymeric films with potential applications in optical and electronic devices (Buruianǎ et al., 2005).

Catalytic Synthesis

Aniline derivatives have been utilized in catalytic processes for the synthesis of various organic compounds. For example, ruthenium-complex catalyzed reactions involving anilines have led to the selective synthesis of bioactive compounds, including arylpiperazines. These reactions highlight the utility of aniline derivatives in facilitating N-alkylation, showcasing their versatility in organic synthesis (Koten et al., 1998).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-chloro-4-(4-methylpiperidin-1-yl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;/h2-3,8-9H,4-7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDNPYHLDCKZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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